molecular formula C12H13F3N2O2 B1532912 (4-Amino-2-trifluoromethylphenyl)morpholin-4-yl-methanone CAS No. 919278-28-7

(4-Amino-2-trifluoromethylphenyl)morpholin-4-yl-methanone

Cat. No.: B1532912
CAS No.: 919278-28-7
M. Wt: 274.24 g/mol
InChI Key: VZIJMMOOCLCAMT-UHFFFAOYSA-N
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Description

(4-Amino-2-trifluoromethylphenyl)morpholin-4-yl-methanone is a useful research compound. Its molecular formula is C12H13F3N2O2 and its molecular weight is 274.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Imaging Applications

  • A study described the synthesis of [11C]HG-10-102-01, a potential PET agent for imaging the LRRK2 enzyme in Parkinson's disease. This compound was prepared from its precursor through O-[11C]methylation, showing radiochemical purity >99% and specific activity at 370-1110GBq/μmol, indicating its utility in neurological research (Min Wang et al., 2017).

Antitumor Activity

  • Another research effort focused on the synthesis of 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone, demonstrating distinct inhibition on the proliferation of A549, BGC-823, and HepG-2 cancer cell lines, suggesting potential antitumor applications (Zhi-hua Tang & W. Fu, 2018).

Solubility and Thermodynamics

  • The solubility of 4-(4-Aminophenyl)-3-morpholinone in various solvents was studied, finding that temperature increases solubility. This study also calculated thermodynamic properties, indicating the endothermic nature of the dissolution process, which could have implications for its processing in pharmaceutical formulations (Wenge Yang et al., 2016).

Heterocyclic Chemistry

  • Research on diastereo- and enantioselective additions of homoenolates to nitrones generated morpholinone heterocycles, further converted into γ-hydroxy amino esters. This process, catalyzed by chiral N-heterocyclic carbene, suggests the compound's relevance in synthesizing complex organic molecules with potential pharmaceutical applications (E. Phillips, Troy E. Reynolds, & K. Scheidt, 2008).

Synthesis and Structural Characterization

  • A novel bioactive heterocycle was synthesized for antiproliferative activity assessment. Its structure was confirmed via X-ray diffraction studies, showing a monoclinic crystal system. This indicates the potential for developing new therapeutic agents (S. Benaka Prasad et al., 2018).

Properties

IUPAC Name

[4-amino-2-(trifluoromethyl)phenyl]-morpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3N2O2/c13-12(14,15)10-7-8(16)1-2-9(10)11(18)17-3-5-19-6-4-17/h1-2,7H,3-6,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZIJMMOOCLCAMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=C(C=C(C=C2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20739481
Record name [4-Amino-2-(trifluoromethyl)phenyl](morpholin-4-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20739481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

919278-28-7
Record name [4-Amino-2-(trifluoromethyl)phenyl](morpholin-4-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20739481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.